FITC-|AAhx-HHV-2 Envelope Glycoprotein G (561-578)

Description

Significance of Human Herpesvirus 2 (HHV-2) and Glycoprotein (B1211001) G (gG-2) in Virology and Immunology Research

Human Herpesvirus 2 (HHV-2), also known as Herpes Simplex Virus 2 (HSV-2), is a double-stranded DNA virus that is the primary cause of genital herpes. mdpi.com A defining characteristic of HHV-2 is its ability to establish latent infection in the peripheral nervous system, leading to recurrent reactivations. mdpi.com The viral envelope of HHV-2 is studded with several glycoproteins that are crucial for viral entry into host cells and for evading the host's immune system. mdpi.com

Among these, glycoprotein G (gG-2) is of particular interest to researchers. Unlike most other envelope glycoproteins of HSV-1 and HSV-2 which elicit cross-reactive immune responses, gG-2 is highly type-specific for HSV-2. nih.gov This unique feature makes gG-2 an ideal antigen for developing type-discriminating serological tests to differentiate between HSV-1 and HSV-2 infections. nih.gov The mature form of gG-2 is a major target for the human antibody response and has been shown to elicit a type-specific CD4+ T cell response. nih.govnih.gov Although gG-2 is not essential for viral replication in cell culture, its conservation among clinical isolates suggests its importance for human infection. nih.govnih.gov The study of gG-2 is therefore vital for diagnostics, understanding viral pathogenesis, and vaccine development. nih.gov

Role of Synthetic Peptides and Fluorescent Probes in Advanced Biomedical Research

Modern biomedical research heavily relies on tools that can dissect complex biological processes at a molecular level. Synthetic peptides and fluorescent probes are two such indispensable tools.

Synthetic peptides are short chains of amino acids created in a laboratory. creative-enzymes.com They are designed to mimic specific fragments of natural proteins, allowing researchers to study the function of that particular protein region in isolation. frontiersin.orgworldhealth.net This approach is valuable for mapping protein-protein interaction sites, identifying enzyme substrates, and pinpointing epitopes—the specific parts of an antigen recognized by the immune system. creative-enzymes.comfrontiersin.org Because they can be precisely engineered and modified, synthetic peptides are widely used in drug development, vaccine creation, and as antigens in diagnostic assays. creative-enzymes.comgenscript.com

Fluorescent probes , or fluorophores, are molecules that absorb light at a specific wavelength and emit it at a longer wavelength. ccspublishing.org.cn This property allows them to be used as labels to visualize and track other molecules, cells, or even whole organisms like viruses. thermofisher.comnih.gov By attaching a fluorescent probe to a molecule of interest, scientists can observe its location, movement, and interactions in real-time using techniques like fluorescence microscopy and flow cytometry. thermofisher.comnih.gov In virology, fluorescent probes are crucial for studying the viral life cycle, including viral entry into host cells and the trafficking of viral proteins. ccspublishing.org.cnthermofisher.com

The compound in focus utilizes Fluorescein (B123965) isothiocyanate (FITC), a widely used green-emitting fluorescent dye. medchemexpress.com It also incorporates ε-Aminohexanoic acid (εAhx) as a spacer or linker, which provides flexibility and distance between the fluorescent FITC tag and the peptide, minimizing potential interference and preserving the peptide's biological activity.

| Component | Type | Primary Function in Research |

| Synthetic Peptide | Protein Fragment Mimic | Used to study receptor interactions, enzyme activities, and serve as specific antigens in immunoassays. creative-enzymes.com |

| Fluorescent Probe | Reporter Molecule | Enables visualization and quantification of molecular interactions through fluorescence-based techniques. nih.govccspublishing.org.cn |

Overview of the Research Utility of FITC-εAhx-HHV-2 Envelope Glycoprotein G (561-578)

FITC-εAhx-HHV-2 Envelope Glycoprotein G (561-578) is a fluorescently labeled synthetic peptide that specifically represents an immunodominant region of the HHV-2 gG-2 protein. medchemexpress.commedchemexpress.commedchemexpress.com This particular segment, spanning amino acids 561-578, is known to be highly reactive with antibodies present in the sera of individuals infected with HSV-2. medchemexpress.commedchemexpress.com

The combination of these components creates a powerful research reagent. The peptide portion acts as a specific target for HSV-2 antibodies, while the FITC label provides a means of detection. This makes the compound highly suitable for a variety of research applications, including:

Immunoassays: It can be used as an antigen in fluorescence-based assays (e.g., ELISA, flow cytometry) to detect and quantify HSV-2 specific antibodies in biological samples.

Epitope Mapping: Researchers can use it to study the specific binding sites of antibodies that target gG-2.

Diagnostic Development: It serves as a critical component in the development of novel, sensitive, and type-specific diagnostic tools for HSV-2. nih.gov

Protein Interaction Studies: The fluorescent tag allows for the investigation of interactions between this gG-2 fragment and components of the immune system.

Below is a table detailing the specifications of the compound.

| Property | Description |

| Compound Name | FITC-εAhx-HHV-2 Envelope Glycoprotein G (561-578) |

| Peptide Sequence | Pro-Glu-Glu-Phe-Glu-Gly-Ala-Gly-Asp-Gly-Glu-Pro-Pro-Glu-Asp-Asp-Asp-Ser hongtide.com |

| Fluorescent Label | Fluorescein isothiocyanate (FITC) medchemexpress.com |

| Linker | ε-Aminohexanoic acid (εAhx) medchemexpress.com |

| Biological Target | Immunodominant region of Human Herpesvirus 2 Glycoprotein G (gG-2) medchemexpress.com |

| Primary Application | Research reagent for virology and immunology studies, particularly for HSV-2 serology. medchemexpress.comhongtide.com |

Properties

IUPAC Name |

(4S)-5-[[(2S)-4-carboxy-1-[[(2S)-1-[[(2S)-4-carboxy-1-[[2-[[(2S)-1-[[2-[[(2S)-3-carboxy-1-[[2-[[(2S)-4-carboxy-1-[(2S)-2-[(2S)-2-[[(2S)-4-carboxy-1-[[(2S)-3-carboxy-1-[[(2S)-3-carboxy-1-[[(2S)-3-carboxy-1-[[(1S)-1-carboxy-2-hydroxyethyl]amino]-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-1-oxobutan-2-yl]carbamoyl]pyrrolidine-1-carbonyl]pyrrolidin-1-yl]-1-oxobutan-2-yl]amino]-2-oxoethyl]amino]-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-1-oxobutan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-1-oxobutan-2-yl]amino]-4-[[(2S)-1-[6-[(3',6'-dihydroxy-3-oxospiro[2-benzofuran-1,9'-xanthene]-5-yl)carbamothioylamino]hexanoyl]pyrrolidine-2-carbonyl]amino]-5-oxopentanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C104H128N20O44S/c1-49(87(150)106-46-76(130)112-64(41-83(142)143)89(152)108-47-75(129)111-62(27-32-82(140)141)99(162)124-36-10-15-71(124)100(163)123-35-9-14-70(123)98(161)116-61(26-31-81(138)139)92(155)118-65(42-84(144)145)94(157)119-66(43-85(146)147)95(158)120-67(44-86(148)149)96(159)121-68(48-125)101(164)165)109-74(128)45-107-88(151)58(23-28-78(132)133)113-93(156)63(37-50-11-4-2-5-12-50)117-91(154)59(24-29-79(134)135)114-90(153)60(25-30-80(136)137)115-97(160)69-13-8-34-122(69)77(131)16-6-3-7-33-105-103(169)110-51-17-20-55-54(38-51)102(166)168-104(55)56-21-18-52(126)39-72(56)167-73-40-53(127)19-22-57(73)104/h2,4-5,11-12,17-22,38-40,49,58-71,125-127H,3,6-10,13-16,23-37,41-48H2,1H3,(H,106,150)(H,107,151)(H,108,152)(H,109,128)(H,111,129)(H,112,130)(H,113,156)(H,114,153)(H,115,160)(H,116,161)(H,117,154)(H,118,155)(H,119,157)(H,120,158)(H,121,159)(H,132,133)(H,134,135)(H,136,137)(H,138,139)(H,140,141)(H,142,143)(H,144,145)(H,146,147)(H,148,149)(H,164,165)(H2,105,110,169)/t49-,58-,59-,60-,61-,62-,63-,64-,65-,66-,67-,68-,69-,70-,71-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NDOHKHHWWVDRMH-AWRIMOMLSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)NCC(=O)NC(CC(=O)O)C(=O)NCC(=O)NC(CCC(=O)O)C(=O)N1CCCC1C(=O)N2CCCC2C(=O)NC(CCC(=O)O)C(=O)NC(CC(=O)O)C(=O)NC(CC(=O)O)C(=O)NC(CC(=O)O)C(=O)NC(CO)C(=O)O)NC(=O)CNC(=O)C(CCC(=O)O)NC(=O)C(CC3=CC=CC=C3)NC(=O)C(CCC(=O)O)NC(=O)C(CCC(=O)O)NC(=O)C4CCCN4C(=O)CCCCCNC(=S)NC5=CC6=C(C=C5)C7(C8=C(C=C(C=C8)O)OC9=C7C=CC(=C9)O)OC6=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C(=O)NCC(=O)N[C@@H](CC(=O)O)C(=O)NCC(=O)N[C@@H](CCC(=O)O)C(=O)N1CCC[C@H]1C(=O)N2CCC[C@H]2C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CO)C(=O)O)NC(=O)CNC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CC3=CC=CC=C3)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@@H]4CCCN4C(=O)CCCCCNC(=S)NC5=CC6=C(C=C5)C7(C8=C(C=C(C=C8)O)OC9=C7C=CC(=C9)O)OC6=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C104H128N20O44S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

2394.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Design and Engineering of Fitc εahx Hhv 2 Envelope Glycoprotein G 561 578

Identification and Characterization of the HHV-2 gG Immunodominant Region (561-578)

The selection of the 561-578 amino acid segment of the HHV-2 envelope glycoprotein (B1211001) G is based on extensive research identifying it as a potent and specific target for the human antibody response to HHV-2 infection. nih.govmedchemexpress.commedchemexpress.eu This region is recognized as an immunodominant epitope, meaning it is a primary target of the immune response in infected individuals.

Genetic and Epitopic Basis of HHV-2 gG (561-578) Specificity

The envelope glycoprotein G of HHV-2 is a key protein involved in the virus's interaction with host cells. prospecbio.comuniprot.org While there are regions of homology between the gG proteins of HHV-1 and HHV-2, the 561-578 segment of HHV-2 gG possesses a unique amino acid sequence that is not cross-reactive with antibodies generated during an HHV-1 infection. nih.gov This specificity is critical for developing diagnostic assays that can reliably distinguish between the two viral types. Research has shown that peptides corresponding to this region react strongly with sera from individuals infected with HHV-2 but not with sera from those infected with HHV-1 or uninfected individuals. nih.govnih.gov

The immunodominance of this epitope is attributed to its accessibility on the native glycoprotein, allowing it to be readily recognized by the host's immune system. The specific sequence of amino acids within this 18-residue peptide forms a linear epitope that is the basis for its high antigenicity and specificity.

Role of the 561-578 Segment in Type-Specific Seroreactivity

The unique antigenic properties of the HHV-2 gG (561-578) peptide have been harnessed for the development of type-specific serological assays. Studies have demonstrated that synthetic peptides spanning this region are highly effective in detecting HHV-2 specific antibodies. nih.gov For instance, one study synthesized a series of oligopeptides covering the HHV-2 gG open reading frame and found that the peptide corresponding to residues 561 to 578 was highly reactive with sera from HHV-2-infected individuals and did not cross-react with sera from HHV-1-infected individuals. nih.gov The detection rate for HHV-2 antibodies using this peptide was found to be 92% in sera taken seven or more days after the appearance of clinical lesions, which is comparable to other sensitive diagnostic methods. nih.gov This high degree of seroreactivity and specificity makes the 561-578 segment an invaluable component in diagnostic tools aimed at differentiating HHV infections. nih.gov

Synthesis and Modification Methodologies for Peptide Probes

The creation of a functional fluorescent probe like FITC-εAhx-HHV-2 gG (561-578) involves two critical stages: the synthesis of the peptide backbone and the subsequent conjugation of the fluorescent dye via a linker molecule. These processes require precise chemical techniques to ensure the final product is pure and retains its biological activity.

Peptide Synthesis Techniques for HHV-2 gG (561-578)

The synthesis of peptides such as the HHV-2 gG (561-578) fragment is most commonly achieved through Solid-Phase Peptide Synthesis (SPPS). nih.govdergipark.org.trthermofisher.comantibodies-online.comnih.gov This method involves the stepwise addition of amino acids to a growing peptide chain that is covalently attached to an insoluble solid support or resin. antibodies-online.comhacettepe.edu.tr

The general cycle of SPPS involves:

Attachment: The C-terminal amino acid of the desired peptide is attached to the solid resin.

Deprotection: The N-terminal protecting group (commonly Fmoc or t-Boc) of the attached amino acid is removed. hacettepe.edu.tr

Coupling: The next N-protected amino acid in the sequence is activated and coupled to the free N-terminus of the growing peptide chain.

Washing: Unreacted reagents and by-products are washed away.

This cycle is repeated until the entire peptide sequence is assembled. antibodies-online.com For viral antigens, this technique allows for the precise construction of specific epitopes. nih.gov Once the synthesis is complete, the peptide is cleaved from the resin, and all remaining protecting groups are removed. thermofisher.com

| Synthesis Step | Description | Common Reagents |

| Resin Attachment | The first amino acid is anchored to a solid support. | Wang resin, PAM resin |

| Deprotection | Removal of the N-terminal protecting group. | Piperidine (for Fmoc), TFA (for t-Boc) |

| Coupling | Formation of the peptide bond with the next amino acid. | HBTU, HCTU, DIC/HOBt |

| Cleavage | Release of the completed peptide from the resin. | Trifluoroacetic acid (TFA) cocktail |

Bioconjugation of Fluorescein (B123965) Isothiocyanate (FITC) via Linkers (e.g., εAhx)

To make the peptide detectable in immunoassays, a fluorescent label such as Fluorescein Isothiocyanate (FITC) is attached. sigmaaldrich.comtdblabs.se FITC is a widely used fluorescent dye that reacts with primary amine groups to form a stable thiourea (B124793) bond. tdblabs.sebachem.com

However, direct conjugation of FITC to the N-terminus of a peptide during SPPS can lead to an undesirable side reaction during the final acidic cleavage step, resulting in the removal of the N-terminal amino acid. bachem.compeptideweb.compeptide.com To circumvent this, a spacer or linker molecule like ε-Aminohexanoic acid (εAhx) is incorporated between the FITC molecule and the peptide sequence. peptideweb.combiosynth.com

ε-Aminohexanoic acid is a six-carbon chain with an amino group at one end and a carboxyl group at the other, providing a flexible and hydrophobic spacer. nih.govresearchgate.net The inclusion of the εAhx linker serves several purposes:

It prevents the cyclization and cleavage of the N-terminal amino acid during peptide synthesis. bachem.compeptide.com

It provides spatial separation between the bulky FITC molecule and the peptide epitope, which can help to reduce steric hindrance and maintain the peptide's ability to bind to its target antibody. researchgate.net

The flexibility of the linker can enhance the stability of the fluorescent label. researchgate.net

Applications in Immunological Research and Assay Development

Development of Type-Specific Serological Assays

The primary application of peptides from the gG-2 (561-578) region is in the development of serological assays that can accurately distinguish between HHV-2 and Human Herpesvirus 1 (HHV-1) infections, a crucial requirement for clinical diagnostics and epidemiological studies. nih.govnih.gov

The gG-2 (561-578) peptide is highly effective as an antigen in Enzyme-Linked Immunosorbent Assays (ELISA) designed to detect HHV-2 specific antibodies. nih.gov Research has demonstrated that this peptide corresponds to a previously identified immunodominant epitope. nih.gov When used in an ELISA format, the peptide captures circulating IgG antibodies specific to HHV-2 from patient serum samples. nih.gov The fluorescein (B123965) isothiocyanate (FITC) label on the FITC-|AAhx-HHV-2 Envelope Glycoprotein (B1211001) G (561-578) variant allows for its use in various fluorescence-based detection systems, enhancing the versatility of assay formats. Studies have shown that assays utilizing this peptide region are highly sensitive, detecting antibodies in the vast majority of individuals with confirmed HHV-2 infections. nih.govnih.gov For instance, antibodies to gG-2 were found in 95% of sera from individuals more than 10 days after the onset of a primary infection. nih.gov

Comparative studies have been conducted to evaluate the diagnostic performance of the gG-2 (561-578) peptide against the full-length, intact gG-2 protein in serological assays. nih.gov A key study screened a panel of 100 characterized serum samples (60 HHV-2 positive, 20 HHV-1 positive, and 20 HHV negative) using both the peptide and the full-length protein. nih.gov The results indicated that the peptide antigen demonstrated superior performance in terms of specificity. nih.gov While both the peptide and the intact protein showed identical sensitivity, reacting with 96.7% of the HHV-2 positive samples, the full-length gG-2 protein yielded a significant number of false-positive results. nih.gov The gG-2 protein cross-reacted with 20% of the HHV-1 positive sera and 10% of the HHV-negative sera. nih.gov In contrast, the gG-2 (561-578) peptide did not react with any of the HHV-1 positive or HHV-negative sera, demonstrating its high specificity. nih.gov This superior specificity, combined with lower production costs, suggests the peptide is a more advantageous antigen for type-specific HHV-2 serodiagnosis. nih.gov

Table 1: Performance Comparison of gG-2 Peptide vs. Full-Length gG-2 Protein in ELISA

| Antigen | Sensitivity (HHV-2+ Sera, n=60) | Specificity (HHV-1+ Sera, n=20) | Specificity (HHV- Sera, n=20) |

| gG-2 (561-578) Peptide | 96.7% (58/60) | 100% (0/20) | 100% (0/20) |

| Full-Length gG-2 Protein | 96.7% (58/60) | 80% (4/20) | 90% (2/20) |

Data sourced from a comparative study on peptide-based enzyme-linked immunoassays. nih.gov

Epitope Mapping and Immunodominance Studies

The gG-2 (561-578) peptide is instrumental in dissecting the humoral immune response by mapping the specific regions, or epitopes, on the gG-2 protein that are targeted by host antibodies.

Synthetic overlapping peptides covering the entire gG-2 protein have been used to map the precise locations of antibody binding sites. nih.gov These studies have consistently identified the C-terminal region of gG-2, which includes the 561-578 amino acid sequence, as a major site for HHV-2-specific human seroreactivities. nih.govnih.gov This specific segment has been confirmed as a linear, type-specific immunodominant stretch. nih.gov The ability to synthesize this specific peptide allows researchers to investigate the molecular basis for the type-specific recognition by antibodies, even in regions that have some homology between HHV-1 and HHV-2. nih.govresearchgate.net

Analysis of serum from HHV-2 infected individuals reveals a focused and strong antibody response to the gG-2 (561-578) region. nih.gov In one study, a peptide within this C-terminal domain reacted with 93% of IgG-positive human serum samples from HHV-2 infected patients and, crucially, none of the HHV-2 negative samples. nih.gov Another investigation using the 561-578 peptide found a reactivity of 96.7% in sera from individuals with HHV-2. nih.gov This high prevalence of reactivity confirms the immunodominance of this peptide segment and its significance as a primary target for the humoral immune response during HHV-2 infection.

Table 2: Human Serum Reactivity with HHV-2 gG-2 C-Terminal Peptides

| Peptide Region | HHV-2 Positive Sera Reactivity | HHV-2 Negative Sera Reactivity | Source |

| gG-2 (561-578) | 96.7% (58 of 60) | 0% (0 of 40) | nih.gov |

| Peptide G2-69 (within C-terminal) | 93% (13 of 14) | 0% (0 of 16) | nih.gov |

Cellular Immune Response Profiling in Research (e.g., T-cell stimulation assays)

Beyond the humoral response, understanding the cellular immune response, particularly from T-cells, is vital for comprehending host control of herpesvirus infections. ohsu.edu T-helper cells (CD4+) are essential for orchestrating antiviral immunity, including the support of CD8+ T-cell and B-cell responses. nih.gov Research into T-cell responses to HHV-2 has utilized pools of overlapping peptides spanning various viral proteins, including glycoproteins, to stimulate T-cells in vitro. nih.gov Assays such as lymphoproliferation and IFN-γ ELISPOT are used to measure the response. nih.gov Studies have shown that T-cell responses in HHV-2 seropositive individuals are frequently directed against glycoproteins and tegument proteins. ohsu.edunih.gov While these studies confirm that glycoproteins are a target of the cellular immune response, the available research literature often employs broad peptide pools or whole antigens rather than focusing specifically on the gG-2 (561-578) peptide for T-cell stimulation assays. nih.govfrontiersin.org Therefore, while the broader gG-2 protein is a known antigen for T-cells, the specific role and immunodominance of the 561-578 epitope in T-cell activation are less characterized compared to its role in antibody recognition.

A Fluorescent Probe for Viral Research: FITC-|AAhx-HHV-2 Envelope Glycoprotein G (561-578)

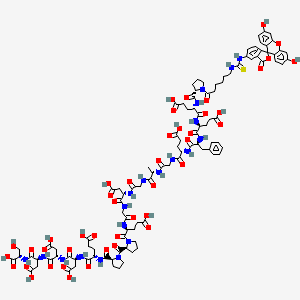

The synthetic peptide FITC-|AAhx-HHV-2 Envelope Glycoprotein G (561-578) is a specialized tool for research in molecular virology and cell biology. This compound consists of a key peptide sequence from the Human Herpesvirus 2 (HHV-2) attached to a fluorescent dye, enabling detailed investigation of viral processes at the cellular level. The peptide itself, corresponding to amino acids 561-578 of the envelope glycoprotein G (gG-2), is a known immunodominant region, meaning it elicits a significant immune response in hosts. medchemexpress.comnih.gov The addition of Fluorescein isothiocyanate (FITC), a widely used green fluorescent dye, allows for direct visualization of the peptide's interactions and localization. medchemexpress.com

| Compound Property | Details |

| Peptide Sequence | Corresponds to the amino acid region 561-578 of Human Herpesvirus 2 (HHV-2) Envelope Glycoprotein G. medchemexpress.com |

| Fluorescent Label | Fluorescein isothiocyanate (FITC), which provides green fluorescence with an excitation peak around 494 nm and an emission peak around 520 nm. medchemexpress.com |

| Linker | Aminohexanoic acid (AAhx) serves as a spacer between the FITC molecule and the peptide. |

| Primary Identification | Recognized as an immunodominant region of gG-2, making it highly reactive with sera from individuals with HSV-2 infections. medchemexpress.commedchemexpress.com |

Applications in Molecular Virology and Cell Biology Research

This fluorescently labeled peptide is designed for specific applications that leverage both its biological origin and its fluorescent properties. It serves as a precise probe for studying the intricate relationship between HHV-2 and its host cells.

Understanding how viruses interact with host cells is fundamental to virology. Labeled peptide fragments are crucial for dissecting these complex interactions. mdpi.com

The envelope glycoprotein (B1211001) G of HHV-2 is known to be involved in the virus's life cycle, and though nonessential for replication in cell culture, it appears to be important for infection in humans. nih.gov The exact functions of gG-2 are still under investigation. Research models, including the use of gG-2-negative viral isolates, are employed to determine its role. nih.gov

The FITC-|AAhx-HHV-2 (561-578) peptide allows researchers to focus on the specific function of this immunodominant segment. By introducing this fluorescent peptide to research models, scientists can investigate its binding to host cell components or its interaction with immune molecules like antibodies. chemistryviews.org Such studies help to map the functional domains of the gG-2 protein and clarify its contribution to the viral infection process.

The pathogenesis of HHV-2, or the mechanism by which it causes disease, involves a series of steps including viral attachment, entry, and replication, which are mediated by various glycoproteins. mdpi.com In vitro studies using cell cultures are essential for examining these processes in a controlled environment. nih.govresearchgate.net

The FITC-labeled gG-2 peptide can be used as a probe in these in vitro systems to explore the role of the 561-578 region in pathogenesis. For instance, researchers can assess whether this peptide can compete with the intact virus for binding to cellular receptors or if it can trigger specific signaling pathways within the host cell. The insights gained from such experiments contribute to a more comprehensive understanding of how HHV-2 establishes infection and causes disease.

The primary advantage of the FITC label is that it makes the peptide visible, allowing its journey within a cellular environment to be tracked in real-time. genosphere-biotech.com

Fluorescently labeled peptides are powerful tools for visualizing biological pathways and molecular transport. genosphere-biotech.comnih.gov By applying FITC-|AAhx-HHV-2 (561-578) to live or fixed cells, researchers can directly observe its localization. This allows them to determine if the peptide binds to the cell surface, is taken into the cell through processes like endocytosis, or targets specific subcellular compartments such as the Golgi apparatus or endoplasmic reticulum, which are critical for the processing of viral proteins. nih.govuniprot.org This spatial information provides valuable clues about the peptide's function and potential interaction partners within the host cell.

The visualization of the FITC-labeled peptide is accomplished through various microscopy-based techniques. nih.gov Fluorescence microscopy, and particularly confocal microscopy, allows for high-resolution imaging of the peptide's distribution. These techniques use lasers to excite the FITC molecule, which then emits light at a specific wavelength that can be captured by sensitive detectors. This process enables the precise localization of the peptide, distinguishing its signal from the background autofluorescence of the cell. The ability to track molecules with this level of precision is fundamental to modern cell biology and virology research.

| Application Area | Research Goal | Key Technique |

| Virus-Host Interactions | To investigate the function of the gG-2 immunodominant region in viral binding and pathogenesis. mdpi.comchemistryviews.org | Introduction of the peptide into in vitro cell culture models to observe its effects on cellular processes and viral infection. |

| Cellular and Subcellular Tracking | To determine the precise location of the gG-2 peptide fragment within host cells. genosphere-biotech.com | Fluorescence microscopy, including confocal imaging, to visualize the peptide's distribution in real-time or in fixed samples. nih.gov |

Advanced Methodologies Employing Fitc εahx Hhv 2 Envelope Glycoprotein G 561 578

Flow Cytometry-Based Applications in Research

In the realm of virological research, FITC-εAhx-HHV-2 Envelope Glycoprotein (B1211001) G (561-578) is a valuable reagent for the detection and characterization of HHV-2 specific antibodies in serum samples using flow cytometry. This methodology often employs inert beads or cells coated with the fluorescent peptide. When incubated with patient serum, antibodies specific to the glycoprotein G epitope will bind to the peptide. Subsequent analysis on a flow cytometer allows for the quantification of this binding by detecting the fluorescence signal from the FITC label.

This approach offers a semi-quantitative measure of the antibody titer and can be adapted for high-throughput screening of serum samples. Research has demonstrated the utility of flow cytometry-based assays for measuring antibody binding to viral antigens expressed on the surface of infected cells, a principle that can be extended to peptide-coated beads for more standardized and reproducible assays. siu.edu The specificity of the glycoprotein G-derived peptide is crucial for differentiating between HHV-1 and HHV-2 infections, a critical aspect of herpesvirus serology.

A key advantage of using a fluorescently labeled peptide in flow cytometry is the direct detection method, which eliminates the need for secondary antibodies and reduces the number of incubation and washing steps, thereby streamlining the experimental workflow.

Table 1: Application of FITC-εAhx-HHV-2 Envelope Glycoprotein G (561-578) in Flow Cytometry

| Feature | Description | Research Implication |

| Principle | Detection of anti-HHV-2 antibodies in serum by their binding to the FITC-labeled peptide immobilized on a solid support (e.g., beads). | Enables rapid and specific serological testing for HHV-2. |

| Detection | Direct fluorescence detection of the peptide-antibody complex. | Simplifies the assay protocol and reduces potential for non-specific binding from secondary reagents. |

| Data Output | Quantitative fluorescence intensity data, correlating to antibody levels. | Allows for the determination of antibody titers and monitoring of immune responses. |

| Throughput | Amenable to high-throughput analysis using multi-well plates. | Facilitates large-scale seroprevalence studies and vaccine efficacy trials. |

Immunofluorescence and Confocal Microscopy in Research Contexts

Immunofluorescence and confocal microscopy are powerful techniques for visualizing the localization of specific molecules within cells and tissues. In the context of HHV-2 research, FITC-εAhx-HHV-2 Envelope Glycoprotein G (561-578) can be utilized as a probe to detect the presence of anti-HHV-2 antibodies in situ. For instance, in studies involving infected tissue sections or cell cultures, the fluorescent peptide can be applied to visualize the binding of antibodies to viral antigens.

Confocal microscopy, with its ability to generate high-resolution, three-dimensional images, can provide detailed insights into the spatial distribution of these antibody-antigen interactions. This can be particularly useful in studies investigating the pathogenesis of HHV-2, such as the localization of immune responses within genital tract tissues. The bright and stable fluorescence of FITC allows for clear visualization and colocalization studies with other fluorescently labeled cellular markers.

The principle of this application relies on the high affinity and specificity of the antibody-antigen interaction. The ε-Aminohexanoic acid (εAhx) spacer in the peptide helps to minimize steric hindrance, allowing for optimal binding of the antibody to the glycoprotein G epitope.

Table 2: Utilization of FITC-εAhx-HHV-2 Envelope Glycoprotein G (561-578) in Microscopy

| Technique | Application | Information Gained |

| Immunofluorescence Microscopy | Staining of HHV-2 infected cells or tissues with the fluorescent peptide to detect bound patient antibodies. | Visualization of the presence and general location of anti-HHV-2 antibodies. |

| Confocal Laser Scanning Microscopy | High-resolution imaging of antibody binding to viral antigens within specific cellular compartments. | Detailed spatial analysis of the immune response at the subcellular level. |

Integration with Quantitative Real-Time Polymerase Chain Reaction (qPCR) Standards in Research

While FITC-εAhx-HHV-2 Envelope Glycoprotein G (561-578) is not directly used within the qPCR reaction itself, it can be integrated into workflows that combine immunological and molecular detection methods. For example, in studies aiming to correlate viral load with the presence of specific antibodies, this fluorescent peptide can be used in an initial immunocapture step.

Magnetic beads coated with the FITC-labeled peptide could be used to capture anti-HHV-2 antibodies from a clinical sample. The captured antibodies could then be eluted, and the corresponding viral DNA in the original sample quantified by qPCR. This approach allows researchers to specifically isolate immune responses directed against a key viral antigen and correlate them with the amount of virus present.

Furthermore, the fluorescent properties of the peptide can be used for the quantification and quality control of the peptide-coated beads or surfaces used in such assays, ensuring consistency and reliability of the immunocapture step.

High-Throughput Screening of Anti-HHV-2 Antibodies or Compounds in Research Settings

The development of high-throughput screening (HTS) assays is crucial for the discovery of novel therapeutic antibodies and antiviral compounds. FITC-εAhx-HHV-2 Envelope Glycoprotein G (561-578) is an ideal tool for such assays due to its fluorescent nature and specific binding properties.

For screening anti-HHV-2 antibodies, microplates can be coated with the peptide, and libraries of antibodies (e.g., from phage display or hybridoma supernatants) can be screened for their ability to bind. The binding events can be rapidly quantified by measuring the fluorescence intensity in each well. This allows for the rapid identification of lead antibody candidates with high affinity for the glycoprotein G epitope.

Similarly, the peptide can be used in competitive binding assays to screen for small molecule compounds that inhibit the interaction between glycoprotein G and its target receptors or antibodies. In such an assay, a known binding partner (e.g., a monoclonal antibody) is incubated with the FITC-labeled peptide. A library of compounds is then screened for their ability to displace the fluorescent peptide, resulting in a decrease in the measured fluorescence signal. This approach enables the identification of potential antiviral compounds that target a critical step in the HHV-2 infection cycle.

Table 3: High-Throughput Screening Applications

| Assay Type | Target | Principle | Outcome |

| Antibody Screening | Novel anti-HHV-2 antibodies | Direct binding of antibodies from a library to the immobilized FITC-labeled peptide. | Identification of high-affinity antibodies against a key viral epitope. |

| Compound Screening | Inhibitors of protein-protein interactions | Competitive displacement of the FITC-labeled peptide from a known binding partner by small molecules. | Discovery of potential antiviral compounds that disrupt essential viral interactions. |

Future Directions and Emerging Research Avenues

Potential for Novel Research Tool Development and Enhancement

The FITC-|AAhx-HHV-2 Envelope Glycoprotein (B1211001) G (561-578) peptide is a foundational tool for a new generation of sophisticated research probes. beilstein-journals.org Its inherent fluorescence, provided by the fluorescein (B123965) isothiocyanate (FITC) molecule, allows for direct visualization in a variety of biological assays. altabioscience.com The versatility of fluorescent peptides enables their application in numerous techniques aimed at dissecting viral mechanisms. altabioscience.comnih.gov

Future development can build upon this peptide's basic structure to create enhanced research tools. For instance, it can be incorporated into Förster Resonance Energy Transfer (FRET) based assays. nih.govacs.org By pairing FITC with a suitable quencher molecule, researchers can design "turn-on" probes that fluoresce only upon binding to a specific target, such as an anti-gG-2 antibody or a cellular receptor. acs.orgresearchgate.net This approach provides a high signal-to-noise ratio, ideal for sensitive detection of molecular interactions in real-time. beilstein-journals.org

Furthermore, the modular nature of this compound allows for the substitution of FITC with other fluorophores. acs.org Advanced dyes with properties like improved photostability or emission in the near-infrared (NIR) spectrum could be used to create probes for long-term live-cell imaging or deep-tissue studies in animal models. nih.gov Covalently linking fluorescent labels ensures that the probes are structurally stable and suitable for a wide range of fluorescence-based techniques, including confocal microscopy and flow cytometry. acs.org

Table 1: Current and Potential Applications of FITC-|AAhx-HHV-2 gG (561-578) in Research Tool Development

Technique Current Application Potential Enhancement Research Goal Fluorescence Microscopy Visualizing peptide binding to cells or antibodies. nih.gov Use of photostable dyes for time-lapse imaging of viral entry pathways. Tracking viral protein localization and transport within host cells. Flow Cytometry Identifying and sorting cells that bind to the gG-2 peptide (e.g., specific B cells). researchgate.net Multiplex analysis using peptides labeled with different colored fluorophores. Characterizing complex immune cell populations responding to HHV-2. Binding Assays Quantifying the affinity of antibodies in patient sera to a key viral epitope. altabioscience.com Development of high-throughput screening assays for antiviral drugs. Identifying compounds that block the interaction of gG-2 with host factors. FRET-based Sensors Not established. Designing peptide probes with a paired quencher that fluoresce upon conformational change or binding. [1, 13] Real-time monitoring of gG-2 interactions with cellular proteins or antibodies.

Advanced Applications in Systems Biology and Multi-Omics Research

Systems biology seeks to understand the complex interplay of molecules within a biological system. nih.gov Fluorescent probes like FITC-|AAhx-HHV-2 gG (561-578) can serve as powerful tools in this holistic approach to studying HHV-2 infection. sahmri.org.au By enabling the tracking of a specific viral component, this peptide can help researchers map the intricate network of virus-host interactions. nih.gov

In the field of proteomics, the fluorescent peptide can be used as bait to identify host cell proteins that interact with the glycoprotein G C-terminal region. By isolating peptide-protein complexes and analyzing them with mass spectrometry, researchers can build a detailed map of the HHV-2 gG-2 interactome. This information is crucial for understanding how the virus hijacks cellular machinery and evades the immune system. nih.gov

Integrating data from such experiments with other "omics" datasets (e.g., transcriptomics, metabolomics) can provide a comprehensive, system-level view of the cellular response to HHV-2. nih.govresearchgate.netfrontiersin.org For example, observing where the gG-2 peptide localizes within a cell while simultaneously measuring changes in host gene expression and metabolite levels can reveal novel pathways that are perturbed during infection. nih.govplos.org This multi-omics approach is critical for identifying key host factors that may serve as novel targets for antiviral therapies. nih.govnih.gov

Engineering of Modified Peptides for Enhanced Research Utility and Specificity

The synthetic nature of the FITC-|AAhx-HHV-2 gG (561-578) peptide makes it highly amenable to modification, opening avenues for creating next-generation probes with enhanced capabilities. beilstein-journals.orgnih.gov Rational design and chemical modification can be employed to improve the peptide's stability, specificity, and functionality for diverse research applications. nih.gov

One promising direction is the substitution of specific amino acids within the (561-578) sequence. nih.gov These changes can be guided by computer modeling to increase the peptide's binding affinity for specific targets, such as neutralizing antibodies or cellular receptors. news-medical.net For instance, modifying the peptide to more strongly bind a specific human leukocyte antigen (HLA) molecule could create a highly specific tool for studying T cell responses in individuals with that genetic background. Similarly, viral peptides have been engineered to improve the delivery of molecular tools like CRISPR-Cas into cells, a strategy that could be adapted for this peptide. scienceboard.net

Beyond the peptide sequence itself, the linker and fluorescent tag can be optimized. The 6-aminohexanoic acid (AAhx) spacer can be lengthened or shortened to alter the fluorophore's distance from the peptide, potentially reducing steric hindrance and improving target access. The FITC dye could be replaced with environment-sensitive fluorophores that change their emission spectrum upon binding, providing more nuanced data about the molecular environment of the interaction site. researchgate.netoup.com Such engineered peptides could significantly improve the precision and sensitivity of experiments aimed at understanding HHV-2 pathogenesis. mdpi.commdpi.com

Table 2: Potential Modifications of the HHV-2 gG (561-578) Peptide and Their Benefits

Component Modification Strategy Potential Benefit Example Research Application Peptide Sequence Amino acid substitution. Increased binding affinity and specificity for a target (e.g., antibody, receptor). Developing highly sensitive diagnostic reagents or probes for specific immune cell subsets. Peptide Structure Cyclization or "stapling" to create a more rigid structure. Improved stability against protease degradation and enhanced binding. Creating robust probes for use in complex biological fluids or for in vivo studies. Linker (AAhx) Varying the length or chemical nature of the spacer. Optimize fluorophore positioning to reduce interference with peptide binding. Fine-tuning FRET efficiency in dual-labeled probes. Fluorophore (FITC) Replacement with advanced dyes (e.g., NIR, pH-sensitive, environmentally sensitive). [5, 16] Enhanced photostability, deeper tissue penetration, reporting on local environment. In vivo imaging in animal models; studying viral entry through acidic endosomes. nih.gov

Role in Unraveling Complex HHV-2 Immunological Mechanisms in vitro

The glycoprotein G of HHV-2 is a key target of the host immune system and is unique in its ability to elicit a type-specific antibody response, distinguishing it from the highly similar HHV-1. nih.govnih.gov The FITC-|AAhx-HHV-2 gG (561-578) peptide, representing an immunodominant region, is an invaluable tool for dissecting this specific immune response in vitro. medchemexpress.comnih.gov

This fluorescent peptide can be used to directly probe the humoral and cellular immune responses in samples from infected individuals. For example, it can be used in flow cytometry to identify and quantify gG-2-specific B cells, the precursors to antibody-producing plasma cells. By using the peptide as a fluorescent bait, these rare cells can be isolated for further study of their activation and differentiation.

Furthermore, gG-2 is known to stimulate CD4+ T cell responses. nih.govnih.gov While this specific peptide's T-cell epitope activity requires further characterization, it can be used in antigen presentation assays. By incubating the peptide with antigen-presenting cells (APCs) like dendritic cells, researchers can investigate the subsequent activation of gG-2-specific T cell clones. mdpi.com The secreted portion of gG-2 is also known to bind chemokines and enhance leukocyte migration, a process that can be studied visually using the fluorescent peptide to track its interaction with immune cells. mdpi.com Understanding these fundamental immunological interactions is critical for the rational design of effective therapeutic vaccines against genital herpes. nih.govmdpi.com

Table 3: In Vitro Immunological Assays Utilizing FITC-|AAhx-HHV-2 gG (561-578)

Assay Type Objective Role of Fluorescent Peptide Expected Outcome B Cell ELISpot / Flow Cytometry To quantify and isolate gG-2-specific B lymphocytes. Acts as a fluorescent antigen to bind B cell receptors. Identification of the frequency and phenotype of memory B cells targeting this epitope. Antigen Presentation Assay To study the uptake and presentation of the gG-2 epitope by APCs. Allows visualization of peptide uptake and localization within APCs (e.g., dendritic cells). Insights into the initial stages of the adaptive immune response to gG-2. T Cell Stimulation Assay To measure the activation of gG-2-specific T cells. Used as the stimulating antigen (presented by APCs) to trigger T cell responses (e.g., cytokine production). Confirmation of the peptide as a T cell epitope and characterization of the T cell response (e.g., Th1 vs. Th2). Antibody Binding Neutralization To determine if antibodies binding to this epitope can block viral function. Used to confirm antibody specificity in sera before functional assays. Correlation of epitope-specific antibody binding with immune protection.

Q & A

Basic Research Questions

Q. How is the FITC-labeled glycoprotein fragment synthesized and purified for experimental use?

- Methodological Answer : The peptide sequence corresponding to residues 561-578 of HHV-2 glycoprotein G is typically synthesized via solid-phase peptide synthesis (SPPS). Fluorescein isothiocyanate (FITC) is conjugated to the N-terminus using ε-aminocaproic acid (εAhx) as a spacer to minimize steric hindrance. Post-synthesis, purification is performed using reverse-phase high-performance liquid chromatography (RP-HPLC) with a C18 column, and purity is validated via mass spectrometry (MS) and analytical HPLC . Storage conditions (e.g., lyophilization at -80°C) must be optimized to prevent fluorophore degradation.

Q. What are the critical experimental design considerations when using this fragment in binding assays?

- Methodological Answer : Key factors include:

- Buffer Compatibility : Ensure buffers (e.g., PBS, Tris-HCl) do not quench FITC fluorescence (avoid high concentrations of iodide or heavy metals).

- Control Setup : Include unlabeled glycoprotein fragments to assess nonspecific binding and FITC-εAhx alone to measure background fluorescence.

- Epitope Accessibility : Confirm the labeled fragment retains conformational epitopes via circular dichroism (CD) spectroscopy or competitive ELISA with known antibodies .

Q. How can researchers validate successful FITC labeling and structural integrity?

- Methodological Answer :

- Mass Spectrometry : Verify molecular weight shifts corresponding to FITC (∼389 Da) and εAhx (∼116 Da) .

- Fluorescence Spectroscopy : Compare emission spectra (excitation 494 nm, emission 518 nm) with FITC standards.

- Functional Assays : Test binding to HSV-2-specific monoclonal antibodies (e.g., gG-2) in surface plasmon resonance (SPR) or flow cytometry .

Advanced Research Questions

Q. What advanced techniques are recommended for resolving structural heterogeneity of the FITC-labeled fragment?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : Use 2D - HSQC to probe backbone dynamics and conformational changes in solution.

- X-ray Crystallography : Co-crystallize the fragment with Fab fragments of neutralizing antibodies to map epitope-antibody interfaces (requires optimization of crystallization conditions, e.g., PEG-based screens) .

- Molecular Dynamics (MD) Simulations : Model the FITC-εAhx linker’s flexibility and its impact on glycoprotein folding .

Q. How can cross-reactivity with HSV-1 glycoproteins be mitigated in diagnostic assays?

- Methodological Answer :

- Epitope-Specific Probes : Design assays targeting residues unique to HSV-2 gG (e.g., 561-578 lacks homology to HSV-1 gG). Validate specificity using sera from HSV-1-positive/HSV-2-negative individuals .

- Competitive Inhibition : Pre-incubate samples with HSV-1 glycoproteins to absorb cross-reactive antibodies, followed by detection with the FITC-labeled fragment .

- Machine Learning Analysis : Train classifiers on binding data to distinguish cross-reactive vs. type-specific signals .

Q. What strategies address discrepancies in binding affinity measurements across studies?

- Methodological Answer :

- Standardized Assay Conditions : Adopt uniform buffer pH (7.4), ionic strength (150 mM NaCl), and temperature (25°C) to minimize variability .

- Multivalent Binding Assessment : Use biolayer interferometry (BLI) to measure avidity effects, as monovalent interactions (e.g., SPR) may underestimate affinity .

- Data Normalization : Normalize to internal controls (e.g., housekeeping proteins) and report values as mean ± SEM across ≥3 independent replicates .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.